N1,N1-Diethyl-4-methylbenzene-1,3-diamine
Description
Significance of Substituted Aromatic Diamines in Organic Synthesis and Materials Science
Substituted aromatic diamines are a cornerstone in the fields of organic synthesis and materials science due to their unique chemical properties. These compounds serve as crucial monomers in the synthesis of high-performance polymers, including polyamides, polyimides, and polyurethanes. The presence of two amine groups allows for the formation of strong, durable polymer chains, imparting desirable thermal and mechanical properties to the resulting materials.
In organic synthesis, the amino groups of these diamines can be readily functionalized, making them valuable intermediates in the production of a wide array of complex molecules. They are integral to the synthesis of various dyes, pharmaceuticals, and agricultural chemicals. The nature and position of the substituents on the aromatic ring play a critical role in determining the final properties of the derived materials, such as color, biological activity, and solubility. For instance, diethyltoluenediamine (a mixture of isomers including the subject compound) is widely used as a chain extender and curing agent in the production of polyurethane and polyurea elastomers, as well as in epoxy resin formulations. chemicalbook.comatamanchemicals.com These applications highlight the importance of substituted aromatic diamines in creating robust materials for coatings, adhesives, and elastomers. chemicalbook.com
Historical Trajectories of Benzene-1,3-Diamine Derivatives Research
The study of benzene-1,3-diamine and its derivatives has a rich history intertwined with the development of synthetic dyes in the 19th century. Initially, these compounds were primarily investigated for their role as key components in the burgeoning dye industry. Their ability to undergo diazotization and coupling reactions allowed for the creation of a vast spectrum of colors for textiles.
Over time, the focus of research expanded beyond colorants. In the 20th century, with the advent of polymer chemistry, the potential of benzene-1,3-diamine derivatives as monomers for high-performance polymers was recognized. This led to the development of new materials with exceptional thermal stability and mechanical strength. The introduction of various substituents on the benzene (B151609) ring and the nitrogen atoms of the amine groups allowed for the fine-tuning of the properties of these polymers. The exploration of N-alkylated derivatives, such as N1,N1-Diethyl-4-methylbenzene-1,3-diamine, represents a more recent direction in this field, aimed at enhancing solubility and processability of the resulting polymers without compromising their performance.
Aims and Scope of Academic Inquiry into this compound
While specific academic inquiry solely focused on this compound is not extensively documented in publicly available literature, the research aims for this and similar compounds can be inferred from the broader context of substituted aromatic diamine research. The primary objectives of investigating such a compound would likely include:
Development of Novel Polymers: A key aim would be to utilize this compound as a monomer or curing agent to synthesize new polymers with tailored properties. The presence of the diethylamino group could enhance the solubility of the resulting polymers in organic solvents, facilitating their processing.
Structure-Property Relationship Studies: Researchers would be interested in understanding how the specific substitution pattern of this diamine influences the thermal, mechanical, and optical properties of the polymers it forms. This includes studying the impact of the methyl and diethylamino groups on polymer chain packing and intermolecular interactions.
Exploration of New Synthetic Methodologies: Academic inquiry would also likely involve the development of efficient and selective synthesis routes for this compound and its derivatives. A probable synthetic pathway involves the catalytic hydrogenation of the corresponding dinitro or nitro-amino precursor.
Investigation of a Curing Agent: Its use as a curing agent for epoxy resins is another area of interest, with research focusing on the curing kinetics and the thermomechanical properties of the resulting cross-linked networks. atamanchemicals.com
Detailed Research Findings
Due to the limited specific research on this compound, detailed findings are primarily based on analogous compounds and general principles of aromatic diamine chemistry.
A plausible and commonly employed method for the synthesis of N-alkylated aromatic diamines is the reduction of the corresponding nitro-aromatic compound. For this compound, a likely synthetic route would involve the catalytic hydrogenation of N1,N1-diethyl-4-methyl-3-nitroaniline. This precursor could be prepared through the selective N-ethylation of 4-methyl-3-nitroaniline. The reduction step is typically carried out using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol under a hydrogen atmosphere. chemicalbook.com
The physicochemical properties of this compound are expected to be influenced by its molecular structure. The presence of the diethylamino group would likely increase its solubility in nonpolar organic solvents compared to its unsubstituted counterpart, m-toluenediamine. The boiling point would also be higher due to the increased molecular weight.
In the context of materials science, the incorporation of this compound into polymer chains is anticipated to affect the material's properties. The asymmetric nature of the molecule could disrupt chain packing, leading to amorphous polymers with lower glass transition temperatures but improved solubility. The diethyl groups would also introduce more flexibility into the polymer backbone.
Data Tables
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 172141-09-2 |
| Molecular Formula | C11H18N2 |
| Molecular Weight | 178.27 g/mol |
| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)N)C |
| InChI Key | Not available in searched sources |
Table 2: Physicochemical Properties (Predicted and from related compounds)
| Property | Value |
| Physical State | Likely a liquid or low-melting solid at room temperature |
| Boiling Point | Not available in searched sources |
| Melting Point | Not available in searched sources |
| Solubility | Expected to be soluble in common organic solvents |
| Density | Not available in searched sources |
Properties
CAS No. |
172141-09-2 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-4-13(5-2)10-7-6-9(3)11(12)8-10/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
AEYNYHSOGNVQRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C)N |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Elucidation of N1,n1 Diethyl 4 Methylbenzene 1,3 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For N1,N1-Diethyl-4-methylbenzene-1,3-diamine, both ¹H and ¹³C NMR would provide crucial information about its carbon-hydrogen framework.
¹H and ¹³C NMR Investigations
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely display a complex pattern due to the substitution on the benzene (B151609) ring. The protons on the diethylamino group and the methyl group would appear in the aliphatic region of the spectrum. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Based on its structure, a specific number of signals are expected, corresponding to the aromatic carbons, the methyl carbon, and the carbons of the diethylamino group. The chemical shifts of these signals would be indicative of their electronic environment.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~ 6.0 - 7.0 | Aromatic protons |
| ~ 3.5 | -NH₂ protons |
| ~ 3.3 | -CH₂- (ethyl) |
| ~ 2.1 | -CH₃ (methyl on ring) |
| ~ 1.1 | -CH₃ (ethyl) |
Application of Advanced 2D NMR Techniques
To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between the -CH₂- and -CH₃ protons of the ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the more easily interpreted proton spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as a doublet in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring, methyl, and ethyl groups would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would likely produce signals in the 1500-1600 cm⁻¹ region. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are typically strong in Raman spectra. The symmetric vibrations of the molecule would be particularly Raman active.
| Predicted Vibrational Spectroscopy Data |
| Wavenumber (cm⁻¹) |
| 3300 - 3500 |
| 2850 - 3100 |
| 1500 - 1600 |
| 1250 - 1350 |
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₈N₂), the molecular weight is approximately 178.27 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178. A prominent fragmentation pathway would likely involve the loss of an ethyl group, resulting in a peak at m/z 149. Further fragmentation of the aromatic ring and other substituents would lead to a characteristic pattern of fragment ions, which could be used to confirm the structure. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its fragments with high accuracy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light due to π to π* transitions within the benzene ring. The presence of the amino and diethylamino groups, which are strong electron-donating groups, would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The exact position of the absorption bands would be sensitive to the solvent polarity. This technique is particularly useful for studying the extent of electronic conjugation in a molecule.
Theoretical and Computational Chemistry Investigations on N1,n1 Diethyl 4 Methylbenzene 1,3 Diamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties.
Molecular Geometry Optimization and Conformational Analysis
To understand the properties of N1,N1-Diethyl-4-methylbenzene-1,3-diamine, the first step in a computational study would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization. Different arrangements of the diethylamino and methyl groups relative to the benzene (B151609) ring would be explored to find the global minimum energy conformation.
Expected Data (Currently Unavailable): A data table of optimized bond lengths, bond angles, and dihedral angles for the lowest energy conformer. An energy profile of different conformers would also be expected.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the nitrogen atoms of the diamine groups.
LUMO: Represents the ability of a molecule to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Expected Data (Currently Unavailable):
Energy values for HOMO and LUMO.
The calculated HOMO-LUMO energy gap in electron volts (eV).
Visualization of the HOMO and LUMO electron density distributions.
Interactive Data Table: Hypothetical FMO Properties (Note: The following data is illustrative and not based on actual experimental or computational results for this compound.)
| Property | Value |
| HOMO Energy | Data N/A |
| LUMO Energy | Data N/A |
| HOMO-LUMO Gap | Data N/A |
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)
DFT calculations can predict various spectroscopic properties, which are invaluable for the identification and characterization of a compound.
NMR (Nuclear Magnetic Resonance): Calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted shifts, when compared to experimental data, help confirm the molecular structure.
IR (Infrared): IR spectroscopy probes the vibrational modes of a molecule. DFT can calculate these vibrational frequencies, which correspond to the stretching and bending of chemical bonds.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption spectra, providing information about the molecule's conjugation and chromophores.
Expected Data (Currently Unavailable): Data tables listing predicted NMR chemical shifts, IR vibrational frequencies with their corresponding assignments, and predicted UV-Vis absorption maxima (λmax) with oscillator strengths.
Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could reveal:
Conformational Dynamics: How the diethyl groups rotate and flex at different temperatures.
Intermolecular Interactions: How molecules of the compound interact with each other in a condensed phase, including potential hydrogen bonding and π-π stacking interactions.
Expected Data (Currently Unavailable): Analysis of trajectories from MD simulations, radial distribution functions to describe intermolecular distances, and information on the stability of different conformers over time.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Characteristics
QSPR studies establish mathematical relationships between the chemical structure of a molecule and its physical properties. For this compound, QSPR models could be used to predict properties like boiling point, solubility, and partition coefficient based on calculated molecular descriptors.
Expected Data (Currently Unavailable): A QSPR model equation and statistical data (e.g., R², Q²) indicating the model's predictive power for specific properties of this compound.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be used to explore the potential chemical reactions of this compound. This involves:
Mapping Reaction Coordinates: Identifying the energetic profile of a reaction from reactants to products.
Locating Transition States: Finding the highest energy point along the reaction pathway, which determines the reaction's activation energy and rate.
Expected Data (Currently Unavailable): Calculated activation energies for potential reactions (e.g., electrophilic substitution on the aromatic ring), and optimized geometries of transition state structures.
Reaction Kinetics and Mechanistic Studies of N1,n1 Diethyl 4 Methylbenzene 1,3 Diamine Transformations
Kinetic Investigations of Amine Reactivity and Selectivity
While specific rate laws for reactions involving N1,N1-Diethyl-4-methylbenzene-1,3-diamine have not been published, we can hypothesize the kinetic behavior for reactions like acylation based on studies of related compounds. For instance, the acylation of a primary amine is generally a second-order reaction, first order in both the amine and the acylating agent. The presence of the electron-donating diethylamino and methyl groups would likely increase the nucleophilicity of the primary amine, thus affecting the rate constant.
Hypothetical Rate Law for Acylation of the Primary Amine:
Rate = k [this compound] [Acylating Agent]
Table 1: Postulated Kinetic Parameters for Hypothetical Reactions
| Reaction Type | Expected Reaction Order | Influencing Factors on Rate Constant (k) |
| Acylation (at NH₂) | Second Order | Steric hindrance, solvent polarity, temperature |
| Electrophilic Substitution | Second Order | Nature of electrophile, catalyst concentration |
This table is based on general principles of organic chemistry and not on experimental data for the specific compound.
Reaction conditions such as temperature, solvent, and pH would be expected to have a significant impact on the kinetic parameters of reactions involving this compound. For instance, in acylation reactions, polar aprotic solvents might be expected to accelerate the reaction rate. Temperature would influence the rate constant according to the Arrhenius equation, with higher temperatures generally leading to faster reactions.
Elucidation of Reaction Mechanisms for Electrophilic and Nucleophilic Processes
The primary amino group of this compound is a nucleophile and would readily react with electrophiles. The mechanism for a reaction like acylation would involve the nucleophilic attack of the primary amine's lone pair on the carbonyl carbon of the acylating agent, followed by the departure of a leaving group.
The aromatic ring is highly activated towards electrophilic substitution due to the presence of three electron-donating groups (two amino groups and a methyl group). Electrophilic attack would be directed to the positions ortho and para to the activating groups. The precise location of substitution would depend on the interplay of steric and electronic effects.
Catalytic Transformations Involving Diamine Functionalities
While no specific catalytic transformations involving this compound have been documented, diamines, in general, can be utilized in various catalytic applications. They can serve as ligands for metal catalysts or as organocatalysts themselves. The presence of both a primary and a tertiary amine could allow for its use as a bifunctional catalyst in certain reactions.
Studies on Aromatic Ring Modifications and Derivatizations
The activated aromatic ring of this compound is susceptible to a variety of modifications. Reactions such as halogenation, nitration, and sulfonation would be expected to proceed under mild conditions. Derivatization of the primary amino group through reactions like diazotization followed by coupling could also be a feasible pathway for creating a range of derivatives. However, specific examples of these modifications for this particular compound are not reported in the surveyed literature.
Advanced Applications of N1,n1 Diethyl 4 Methylbenzene 1,3 Diamine and Its Derivatives in Chemical Science
Role in Polymer Chemistry and Functional Materials Synthesis
The primary industrial application of N1,N1-Diethyl-4-methylbenzene-1,3-diamine, often referred to as Diethyl Toluene Diamine (DETDA), is in the realm of polymer science. Its bifunctional nature, possessing two amine groups, allows it to act as a crucial building block in polymerization reactions, leading to the formation of high-performance polymers.
This compound serves as a highly effective chain extender for polyurethane elastomers, particularly in Reaction Injection Molding (RIM) and Spray Polyurea Elastomer (SPUA) systems. In these processes, it reacts with isocyanate-terminated prepolymers. The steric hindrance provided by the ethyl and methyl groups on the aromatic ring modulates its reactivity, making it significantly less reactive than unsubstituted toluene diamine (TDA). This controlled reactivity is crucial for industrial applications, allowing for rapid reaction speeds, short demolding times, and the production of materials with high initial strength. The resulting polyurethanes and polyureas exhibit excellent physical properties, including superior resistance to hydrolysis and heat.
Table 1: Reactivity and Application in Polyurethane Systems
| Property | Description | Reference |
|---|---|---|
| Primary Role | Polyurethane/Polyurea Chain Extender | |
| Key Systems | RIM (Reaction Injection Molding), SPUA (Spray Polyurea Elastomer) | |
| Reactivity | Faster than DMTDA and MOCA, but slower than TDA due to steric hindrance. |
| Resulting Polymer Properties | High initial strength, heat resistance, hydrolysis resistance. | |
This diamine also functions as a potent curing agent for epoxy resins. The active hydrogen atoms on its amine groups react with the epoxide rings of the resin, initiating a cross-linking process that transforms the liquid resin into a hard, thermoset material. Aromatic amines like this compound are known to impart excellent thermal and chemical resistance to the cured epoxy. The reaction typically requires elevated temperatures to proceed to completion. The steric hindrance that modulates its reactivity in polyurethanes is also beneficial in epoxy systems, contributing to a manageable pot life while ensuring the development of a robust, cross-linked polymer network upon curing.
Ligand Design in Coordination Chemistry and Catalysis
The nitrogen atoms of the diamine functionality possess lone pairs of electrons, making this compound and its derivatives attractive candidates for use as ligands in coordination chemistry. These ligands can form stable complexes with various transition metals, opening avenues for new catalytic systems.
The synthesis of metal complexes using diamine ligands typically involves the reaction of the diamine with a suitable metal salt in an appropriate solvent. The two nitrogen atoms can coordinate to a metal center, acting as a bidentate ligand. The formation of these complexes can be confirmed and their structures elucidated through a variety of spectroscopic and analytical techniques.
Common Characterization Techniques:
FT-IR Spectroscopy: To confirm the coordination of the nitrogen atoms to the metal, evidenced by shifts in the N-H stretching frequencies.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry.
NMR Spectroscopy: To determine the structure of the complex in solution.
Mass Spectrometry: To confirm the molecular weight and composition of the new complex.
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure, including bond lengths and angles between the diamine ligand and the metal center.
Metal-diamine complexes are widely explored for their catalytic activity in a range of organic transformations. Copper complexes featuring diamine ligands, for instance, have proven to be powerful catalysts for cross-coupling reactions that form carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. nih.govrsc.org These reactions, including variations of the Ullmann and Goldberg reactions, are fundamental in the synthesis of pharmaceuticals, natural products, and novel materials. nih.govrsc.org The use of diamine ligands can facilitate these reactions under milder conditions than historically required. nih.gov While specific catalytic applications of this compound complexes are a subject of ongoing research, the established utility of similar diamine-metal systems suggests significant potential in areas such as:
Arylation of amides, amines, and phenols.
Synthesis of aryl azides. nih.gov
Construction of C-P bonds. nih.gov
Intermediates in Fine Chemical Synthesis
Beyond its direct use in polymer production, this compound is a valuable intermediate in the synthesis of more complex molecules. Its aromatic ring and reactive amine groups allow for a variety of chemical modifications, making it a versatile starting material. It is utilized in the manufacturing of pesticides, dyes, and as an antioxidant in industrial oils and lubricants. The synthesis of the diamine itself, often through the catalytic ethylation of 2,4-toluene diamine, is an important industrial process aimed at producing this key building block. advanceseng.com
Table 2: Applications as a Chemical Intermediate
| Product Category | Specific Use | Reference |
|---|---|---|
| Agrochemicals | Intermediate in pesticide synthesis | |
| Colorants | Intermediate in dye manufacturing | |
| Industrial Additives | Antioxidant for oils and lubricants |
| Organic Synthesis | Versatile building block for complex molecules | bldpharm.com |
Precursors for Azo Dyes and Colorants
This compound is a valuable precursor in the synthesis of azo dyes, a significant class of colorants utilized across various industries. The reactivity of this diamine is centered around the presence of a primary aromatic amine group, which can undergo diazotization. This reaction, typically carried out in an acidic medium with sodium nitrite at low temperatures (0–5 °C), converts the primary amine into a highly reactive diazonium salt.
The resulting diazonium salt is an electrophile that can then be coupled with a variety of electron-rich aromatic compounds, known as coupling components, to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye. This compound itself, with its activated aromatic ring due to the presence of the diethylamino and methyl groups, can also act as a coupling component.
The general synthetic route for azo dyes involves two main steps:
Diazotization: The primary amine group of this compound is converted into a diazonium salt.
Azo Coupling: The diazonium salt is reacted with a suitable coupling component (e.g., phenols, anilines, or other aromatic compounds) to form the final azo dye.
The specific color of the resulting dye can be fine-tuned by the choice of the coupling component, allowing for the creation of a wide spectrum of colors. The diethylamino and methyl groups on the this compound moiety can also influence the final color, as well as other properties of the dye such as lightfastness and solubility. A closely related compound, N,N-diethyl-p-phenylenediamine, is known to be used in the synthesis of azo dyes, highlighting the utility of such substituted diamines in colorant chemistry.
Table 1: Potential Azo Dyes Derived from this compound
| Diazonium Component | Coupling Component | Resulting Azo Dye Structure (Hypothetical) | Potential Color |
| Diazotized this compound | Phenol | Structure image | Yellow-Orange |
| Diazotized this compound | N,N-Dimethylaniline | Structure image | Red-Violet |
| Diazotized Aniline (B41778) | This compound | Structure image | Orange-Red |
Building Blocks for Heterocyclic Compounds (e.g., Imidazoles)
Aromatic diamines are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. While ortho-diamines (1,2-diamines) are the direct precursors for the formation of benzimidazoles through condensation with aldehydes or carboxylic acids, meta-diamines (1,3-diamines) like this compound can be utilized to synthesize other important heterocyclic systems.
The reaction of 1,3-diamines with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of seven-membered heterocyclic rings, such as diazepines. The general reaction involves the condensation of the two amine groups with the two carbonyl groups of the dicarbonyl compound.
Although the direct synthesis of imidazoles (a five-membered ring) from a 1,3-diamine is not a standard reaction, the versatile reactivity of the amino groups in this compound allows for its potential use in multi-step synthetic pathways to access various heterocyclic structures. The specific reaction conditions and the choice of the reacting partner will dictate the final heterocyclic system formed.
Table 2: Potential Heterocyclic Systems from this compound
| Reactant for Diamine | Potential Heterocyclic Product | Ring System |
| 1,3-Diketone (e.g., Acetylacetone) | Dihydrodiazepine derivative | Diazepine |
| Phosgene or its equivalent | Benzodiazepinone derivative | Diazepine |
| α,β-Unsaturated carbonyl compound | Tetrahydropyrimidine derivative | Pyrimidine |
Development of Novel Functional Materials Based on Diamine Structures
Aromatic diamines are essential monomers in the field of polymer chemistry for the synthesis of high-performance functional materials. This compound, with its two reactive amine functionalities, can be used as a monomer in polycondensation reactions to produce polymers with desirable thermal and mechanical properties.
One of the most significant applications of aromatic diamines is in the synthesis of polyamides . The reaction of this compound with a diacyl chloride, such as terephthaloyl chloride or isophthaloyl chloride, would yield an aromatic polyamide (aramid). The incorporation of the diethyl and methyl substituents on the benzene (B151609) ring can enhance the solubility of the resulting polymer, which is often a challenge with rigid aromatic polyamides. This improved processability allows for the formation of films and fibers with high thermal stability and mechanical strength.
Similarly, this compound can be used to synthesize polyimides , another class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties. The synthesis involves a two-step process: first, the reaction of the diamine with a dianhydride to form a poly(amic acid), followed by a cyclodehydration step (thermal or chemical) to form the final polyimide.
The unique structure of this compound can impart specific properties to the resulting polymers:
Increased Solubility: The non-planar nature of the diethylamino group can disrupt chain packing, leading to better solubility in organic solvents.
Modified Thermal Properties: The aliphatic side chains might slightly lower the glass transition temperature compared to unsubstituted aromatic diamines, potentially improving processability.
Tailored Mechanical Properties: The specific molecular architecture influences the final mechanical strength, flexibility, and toughness of the polymer.
These tailored polymers can find applications in various advanced technologies, including aerospace components, electronics, and high-temperature adhesives and coatings.
Table 3: Potential Polymers Derived from this compound
| Co-monomer | Polymer Class | Potential Properties | Potential Applications |
| Terephthaloyl chloride | Aromatic Polyamide (Aramid) | High thermal stability, good mechanical strength, improved solubility | Advanced composites, protective apparel, high-performance films |
| Pyromellitic dianhydride | Polyimide | Excellent thermal stability, good dielectric properties, chemical resistance | Flexible electronics, aerospace insulation, gas separation membranes |
| Diisocyanates | Polyurea | Fast curing, high toughness, good elasticity | Coatings, elastomers, adhesives |
Analytical Methodologies for the Characterization and Quantification of N1,n1 Diethyl 4 Methylbenzene 1,3 Diamine
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are paramount for the separation and purity assessment of N1,N1-Diethyl-4-methylbenzene-1,3-diamine from reaction mixtures, starting materials, and potential degradation products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most pertinent techniques.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a versatile technique for the analysis of aromatic amines. For this compound, a reversed-phase HPLC method would be the most suitable approach. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Stationary Phase: A C18 (octadecylsilyl) column is a common choice for the separation of aromatic amines due to its hydrophobicity, which allows for good retention and separation of such compounds.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the buffer can be adjusted to control the ionization state of the amine groups, thereby influencing retention time. For instance, a slightly acidic to neutral pH is often employed.
Detection: Ultraviolet (UV) detection is the most common method for aromatic amines as the benzene (B151609) ring provides strong chromophores. The detection wavelength is typically set at the absorption maximum of the compound, which for similar aromatic amines is often in the range of 210-280 nm. thermofisher.com A photodiode array (PDA) detector can be used to obtain the full UV spectrum, aiding in peak identification and purity assessment.
Table 1: Illustrative HPLC Parameters for the Analysis of Structurally Similar Aromatic Diamines
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.2% Sulfuric Acid (30/70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 3 µL |
| Note: These parameters are based on a method for m-Phenylenediamine and may require optimization for this compound. sielc.com |
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. This compound, being a substituted aromatic amine, is amenable to GC analysis.
Column: A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), is generally suitable for the separation of aromatic amines.
Injection: A split/splitless injector is commonly used. The injector temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.
Temperature Program: A temperature-programmed analysis is typically employed to ensure the elution of the analyte as a sharp peak and to separate it from other components with different boiling points.
Detector: A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds and would provide good sensitivity for this compound. For higher selectivity and structural confirmation, a Mass Spectrometer (MS) detector can be used. nih.gov
Table 2: Representative GC-MS Parameters for the Analysis of a Structurally Related Compound (N,N-diethyl-m-toluamide)
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 70 °C (1 min), then 10 °C/min to 280 °C (5 min hold) |
| Detector | Mass Spectrometer (MS) |
| Note: These parameters were developed for N,N-diethyl-m-toluamide and would likely require adjustment for the analysis of this compound. nih.gov |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry can be a simple and cost-effective method for the quantitative analysis of this compound, provided it is the only absorbing species in the sample or if a specific color-forming reaction is employed. The aromatic nature of the compound leads to significant absorption in the UV region.
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
In some cases, derivatization reactions can be used to shift the absorbance to the visible region, which can improve selectivity and sensitivity. For instance, some aromatic diamines react with oxidizing agents in the presence of specific reagents to form colored products. researchgate.net For example, N,N-diethyl-p-phenylenediamine has been used in the presence of an oxidant to determine phenolic and amine drugs, resulting in colored products with absorption maxima at 670 nm and 550 nm, respectively. researchgate.net
Table 3: Spectrophotometric Data for a Structurally Similar Compound (N,N-diethyl-p-phenylenediamine) in a Colorimetric Assay
| Reagent System | Wavelength of Maximum Absorption (λmax) |
| N,N-diethyl-p-phenylenediamine sulphate with KIO4 and phenolic drugs | 670 nm (green product) |
| N,N-diethyl-p-phenylenediamine sulphate with KIO4 and aromatic amine drugs | 550 nm (red product) |
| Note: This data illustrates a potential colorimetric approach. The specific reagents and resulting λmax would need to be determined experimentally for this compound. researchgate.net |
Electrochemical Methods for Detection and Characterization
Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of this compound. The amine groups on the aromatic ring are susceptible to oxidation, and the potential at which this occurs can be characteristic of the compound.
In cyclic voltammetry, the potential of a working electrode is scanned linearly with time, and the resulting current is measured. For an electroactive species like an aromatic diamine, this will result in a voltammogram with peaks corresponding to oxidation and reduction processes. The peak potentials can provide qualitative information about the compound, while the peak currents can be related to its concentration. Studies on substituted p-phenylenediamines have shown that the oxidation potential is influenced by the nature and position of substituents on the aromatic ring. researchgate.net
Table 4: General Parameters for Cyclic Voltammetry of Aromatic Diamines
| Parameter | Typical Value/Material |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Solvent/Electrolyte | Acetonitrile with a supporting electrolyte (e.g., 0.1 M TBAPF6) |
| Scan Rate | 50-200 mV/s |
| Note: The specific redox potentials for this compound would need to be determined experimentally. |
Advanced Sample Preparation Strategies for Complex Matrices
When analyzing this compound in complex matrices such as environmental samples or industrial process streams, a sample preparation step is often necessary to remove interferences and concentrate the analyte.
Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of aromatic amines from aqueous samples. nih.gov A reversed-phase sorbent, such as C18 or a polymeric sorbent, can be used to retain the analyte from the sample matrix. The analyte is then eluted with a small volume of an organic solvent, which can be directly analyzed by HPLC or GC. The pH of the sample may need to be adjusted to ensure the amine is in its neutral form for efficient retention on the reversed-phase sorbent.
For industrial wastewater samples, a combination of liquid-liquid extraction followed by derivatization and GC-MS analysis has also been proven effective for a range of aromatic amines. iwaponline.com
Table 5: Example of a Solid-Phase Extraction Protocol for Aromatic Amines from Water
| Step | Procedure |
| Sorbent | C18 or Styrene-divinylbenzene polymer |
| Conditioning | Methanol followed by water |
| Sample Loading | Aqueous sample (pH adjusted to be neutral or slightly basic) |
| Washing | Water or a weak organic/water mixture to remove interferences |
| Elution | Methanol, acetonitrile, or other suitable organic solvent |
| Note: This is a general protocol that would require optimization for the specific matrix and concentration of this compound. |
Conclusion and Future Research Perspectives
Synthesis of Current Academic Findings on N1,N1-Diethyl-4-methylbenzene-1,3-diamine
Direct academic literature on this compound is not extensive. However, its chemical structure, a substituted toluene-2,4-diamine, places it within a well-studied class of compounds. The synthesis of a related isomer, N1,N1-diethyl-2-methylbenzene-1,4-diamine, is achieved through the hydrogenation of diethyl-(2-methyl-4-nitro-phenyl)-amine using a palladium-on-carbon catalyst. chemicalbook.com This suggests a probable and effective synthetic route for this compound would involve the reduction of a corresponding nitro-aromatic precursor.
Research on N,N′-Diethyl-4-nitrobenzene-1,3-diamine, a potential precursor, has detailed its crystallographic and molecular structure, noting the planarity of the molecule and the presence of intramolecular hydrogen bonds. researchgate.net Such foundational studies on precursors are critical for understanding the stereochemistry and reactivity of the final diamine product. The fundamental properties of the parent amine, 4-methyl-1,3-benzenediamine, are well-documented, providing a baseline for comparative analysis of its N,N-diethyl derivative.
The broader family of aromatic diamines is recognized for its utility as monomers in the synthesis of high-performance polymers, as curing agents for epoxy resins, and as intermediates in the production of dyes and pigments. mdpi.comnbinno.comfrontiersin.org These established applications for structurally similar molecules form the basis of the predicted utility and research interest in this compound.
Table 1: Properties of Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Application/Research Focus |
| 4-methyl-1,3-benzenediamine | 95-80-7 | C₇H₁₀N₂ | 122.17 | Intermediate |
| N,N-Diethyl-m-toluidine | 91-67-8 | C₁₁H₁₇N | 163.26 | Biochemical Research |
| N,N-Diethyl-1,4-phenylenediamine | 93-05-0 | C₁₀H₁₆N₂ | 164.25 | Chemical Synthesis |
Emerging Research Avenues and Unexplored Potentials
The untapped potential of this compound lies in the extension of known applications of aromatic diamines to this specific structure. The presence of two amine groups with differing reactivity—a tertiary and a primary amine—opens up possibilities for selective functionalization and the creation of novel molecular architectures.
High-Performance Polymers: A primary avenue for future research is its use as a monomer in polymerization reactions. Aromatic diamines are precursors to aramid fibers like Kevlar, which are known for their exceptional strength and thermal stability. wikipedia.org Investigating the polymerization of this compound with various diacyl chlorides could lead to new polyamides with unique properties conferred by the diethyl and methyl substituents. These groups may enhance solubility and processability or modify the mechanical and thermal properties of the resulting polymers.
Epoxy Curing Agents: The role of aromatic diamines as curing agents for epoxy resins is well-established, contributing to enhanced thermal and mechanical properties of the cured material. mdpi.comnbinno.com Research into the curing kinetics and the final properties of epoxy systems cured with this compound could reveal advantages in terms of glass transition temperature, chemical resistance, and durability.
Antioxidants and Antiozonants: Derivatives of p-phenylenediamine are widely used as antioxidants and antiozonants in the rubber industry to prevent degradation. wikipedia.orgacs.org The structural similarities suggest that this compound and its derivatives could be evaluated for their efficacy in protecting rubber and other polymeric materials from oxidative and ozone-induced degradation.
Organic Dyes and Pigments: Phenylenediamines are foundational components in many hair dyes and other colorants. wikipedia.org The specific substitution pattern of this compound could be exploited to synthesize novel dyes with distinct colors and improved properties such as lightfastness and stability.
Methodological Advancements and Interdisciplinary Research Opportunities
Future progress in understanding and utilizing this compound will be propelled by advancements in synthetic methodologies and fostered by interdisciplinary collaboration.
Advanced Synthesis and Characterization: While classical synthetic routes are likely effective, exploring modern catalytic systems for the selective synthesis of this diamine could lead to more efficient and sustainable production methods. Detailed characterization using advanced spectroscopic and crystallographic techniques will be essential to fully understand its molecular structure and properties, building on the work done for related compounds. researchgate.net
Computational Chemistry: Molecular modeling and computational chemistry can play a pivotal role in predicting the properties of polymers and other materials derived from this compound. Simulations can guide experimental work by identifying the most promising synthetic targets and predicting their performance characteristics, saving significant laboratory time and resources.
Materials Science Collaboration: The most fruitful research will likely emerge from collaborations between synthetic chemists and materials scientists. The development of new polymers, composites, and functional materials based on this diamine will require a synergistic approach that combines expertise in molecular design and synthesis with a deep understanding of material properties and engineering applications.
Environmental and Toxicological Studies: As with any chemical compound intended for broader application, it is crucial to investigate the environmental fate and toxicological profile of this compound and its derivatives. Interdisciplinary research involving environmental scientists and toxicologists will be necessary to ensure its safe and sustainable use, especially in light of recent findings on the environmental impact of related phenylenediamine-derived compounds. acs.orgmdpi.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
